![molecular formula C13H17NO4 B5569002 N-(2-butoxybenzoyl)glycine](/img/structure/B5569002.png)
N-(2-butoxybenzoyl)glycine
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Overview
Description
“N-(2-butoxybenzoyl)glycine” is likely a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . The “N-(2-butoxybenzoyl)” part suggests that it has a butoxybenzoyl group attached to the nitrogen atom of glycine.
Synthesis Analysis
While specific synthesis methods for “N-(2-butoxybenzoyl)glycine” are not available, N-aryl glycines, which are structurally similar, can be synthesized through various methods . One common method involves the ring-opening polymerization of α-carboxy anhydrides .
Molecular Structure Analysis
The molecular structure of “N-(2-butoxybenzoyl)glycine” would likely be similar to that of other N-substituted glycines. For instance, N-(2-Methoxybenzoyl)glycine has a molecular formula of C10H11NO4 .
Scientific Research Applications
Environmental Impact and Reaction Mechanisms
One study focuses on the secondary organic aerosol-forming reactions of glyoxal with amino acids, including glycine, in the atmosphere. This research is significant for understanding the atmospheric chemistry of glyoxal, a compound related to N-(2-butoxybenzoyl)glycine, and its interactions with amino acids common in clouds. The study found that glyoxal reacts with amino acids to form low-volatility products, contributing to aerosol growth and atmospheric reactions under certain conditions, thereby impacting air quality and climate (De Haan et al., 2009).
Agricultural and Plant Science Applications
Research in the field of plant science has explored the roles of glycine betaine and proline in improving plant abiotic stress resistance. These compounds, which are structurally or functionally related to N-(2-butoxybenzoyl)glycine, help maintain enzyme and membrane integrity under stress conditions such as drought, salinity, and extreme temperatures. The study provides insights into the mechanisms of osmotolerance in plants and the potential for enhancing stress tolerance through genetic engineering or exogenous application of these compounds (Ashraf & Foolad, 2007).
Future Directions
properties
IUPAC Name |
2-[(2-butoxybenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-18-11-7-5-4-6-10(11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCDSQGXGUVMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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